molecular formula C27H30O14 B11771011 Kakkanin

Kakkanin

Cat. No.: B11771011
M. Wt: 578.5 g/mol
InChI Key: ODHKRSFJWQEWGG-HWGSVKNTSA-N
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Description

Kakkanin is a compound derived from the roots of Ormosia henryi, a plant species known for its medicinal properties. This compound has garnered attention for its potential anti-inflammatory effects and is classified under flavonoids, specifically isoflavones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kakkanin involves the extraction of the compound from the roots of Ormosia henryi. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of industrial-grade solvents and advanced chromatographic systems ensures higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kakkanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Kakkanin has a wide range of scientific research applications:

Mechanism of Action

Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kakkanin stands out due to its unique molecular structure, which allows for specific interactions with cellular targets. Its dual role in modulating inflammation and oxidative stress makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1

InChI Key

ODHKRSFJWQEWGG-HWGSVKNTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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